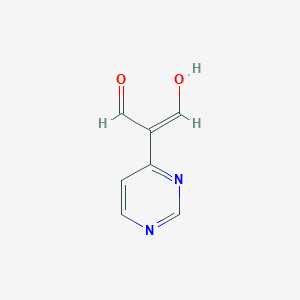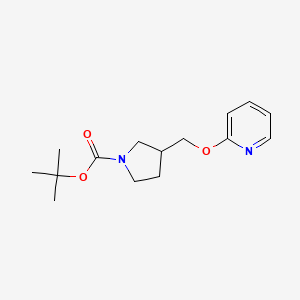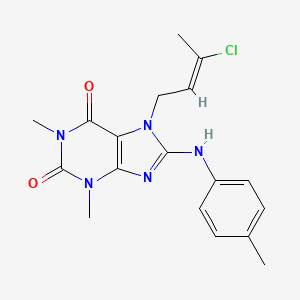
3-((4-Chlorophenoxy)methyl)-N'-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide, AldrichCPR, is a chemical compound with the empirical formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its solid form and specific molecular structure, which includes a chlorophenoxy group and a hydroxybenzenecarboximidamide moiety .
Preparation Methods
The synthesis of 3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves several steps. The primary synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide: This compound has a similar structure but includes a pyridinyl group instead of a chlorophenoxy group.
4-tert-Butyl-N’-hydroxybenzenecarboximidamide: This compound features a tert-butyl group, which provides different chemical properties and reactivity.
2-Amino-5-chloro-N’-hydroxybenzenecarboximidamide: This compound includes an amino group, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
InChI Key |
JYYYTALSCYDEFC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)








![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)

